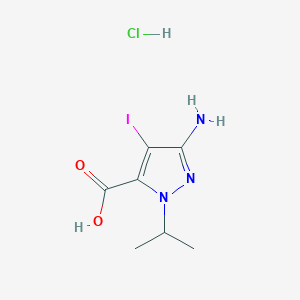

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

Description

3-Amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative characterized by a unique combination of functional groups: an amino group at position 3, an iodine atom at position 4, an isopropyl group at position 1, and a carboxylic acid moiety at position 5. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and material science. Its synthesis and structural characterization may involve techniques like X-ray crystallography, as suggested by the widespread use of SHELX programs in small-molecule refinement .

Properties

Molecular Formula |

C7H11ClIN3O2 |

|---|---|

Molecular Weight |

331.54 g/mol |

IUPAC Name |

5-amino-4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H10IN3O2.ClH/c1-3(2)11-5(7(12)13)4(8)6(9)10-11;/h3H,1-2H3,(H2,9,10)(H,12,13);1H |

InChI Key |

SNHYEJNCFIZKLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C(=N1)N)I)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with β-diketones, followed by iodination and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-Based Analogues

Key Observations :

- Iodine Substitution : The target compound and 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine share an iodine atom at position 4, a feature absent in most analogues. Iodine’s electronegativity and van der Waals radius may enhance halogen bonding in drug-receptor interactions.

- Carboxylic Acid Position: The carboxylic acid at position 5 is conserved in the target compound and 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid , but the latter lacks iodine and amino groups, reducing polarity.

Physicochemical Properties

- Polarity and Solubility: The carboxylic acid group enhances aqueous solubility compared to esters (e.g., isopropyl 3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate ).

- Acidity: The carboxylic acid (pKa ~2-3) is more acidic than the amide group in 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid , influencing ionization under physiological conditions.

Biological Activity

3-Amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1431963-02-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group, an iodine atom, and an isopropyl group, which contribute to its unique properties and potential therapeutic applications.

- Molecular Formula : C7H11ClIN3O2

- Molecular Weight : 331.54 g/mol

The structural characteristics of this compound allow it to interact with various biological targets, influencing enzyme activity and receptor binding.

Research indicates that 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid may modulate enzyme activity by binding to active sites on target proteins. This interaction can alter the function of these proteins, potentially leading to therapeutic effects. The compound's mechanism of action is primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.

- Receptor Interaction : The compound can bind to receptors, affecting signaling pathways.

Biological Activities

The biological activities of 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Properties : May reduce inflammation through modulation of inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-amino-4-pyrazolecarboxylic acid | 0.85 | Lacks iodine and isopropyl groups |

| 3-isopropylpyrazole-5-carboxylic acid | 0.80 | Lacks amino and iodine groups |

| 4-iodo-1H-pyrazole-5-carboxylic acid | 0.80 | Lacks amino and isopropyl groups |

| Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | 0.79 | Contains methyl instead of isopropyl |

| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 0.86 | Ethyl group instead of isopropyl |

The presence of both iodine and isopropyl groups in this compound significantly enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Modulation Studies : Research has shown that this compound can effectively inhibit certain kinases involved in cell cycle regulation, suggesting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : In vitro studies have demonstrated that it exhibits significant antibacterial activity against various pathogens, highlighting its potential use in treating infections .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism for its therapeutic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.